2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
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Overview
Description
2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a chemical compound that has been recently studied for its potential as a therapeutic agent. This compound belongs to the family of thienopyrazoles, which are known for their diverse biological activities.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research on molecules with similar structural features, such as 4-methoxy phenyl groups and pyrazole derivatives, has focused on their molecular structure and spectroscopic data obtained through Density Functional Theory (DFT) calculations. These studies explore molecular parameters like bond lengths and angles, intramolecular charge transfers, and biological effects predicted through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis and Biological Evaluation
Compounds featuring pyrazole, isoxazole, and related heterocycles have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies emphasize the utility of such compounds in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Hydrogen-bonded Chains and Crystal Structures
Investigations into the hydrogen-bonded chains and crystal structures of compounds with chloro, methoxy, and pyrazole groups provide insights into their potential interactions and functionalities. These studies contribute to our understanding of molecular interactions and the design of molecules with specific properties (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Spectroscopic, Quantum Chemical Calculations, and Biological Activities
Similar compounds have been characterized through spectroscopic techniques and quantum chemical methods to explore their biological applications, such as antimicrobial activity. Molecular docking has been utilized to understand their interactions with proteins, providing a basis for the development of bioactive molecules (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound’s impact on biochemical pathways is not well documented. Given its structure, it may potentially interfere with pathways involving similar structures or functional groups. Without specific target identification, it’s challenging to predict the exact biochemical pathways it may affect .
Pharmacokinetics
Its molecular weight (213.66 g/mol ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about its target and mode of action, it’s challenging to predict how these factors might impact the compound’s activity .
properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9(16)15(20)17-14-12-7-22-8-13(12)18-19(14)10-3-5-11(21-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDZYCYNJQZMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321247 |
Source
|
Record name | 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678284 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
392256-48-3 |
Source
|
Record name | 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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